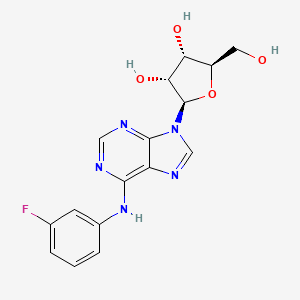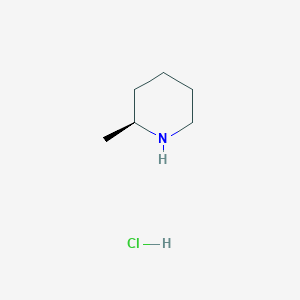
Ácido 4-acetilmorfolina-3-carboxílico
Descripción general
Descripción
4-Acetylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetylmorpholine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylmorpholine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El ácido 4-acetilmorfolina-3-carboxílico es un valioso bloque de construcción en la síntesis orgánica. Su estructura permite la introducción del anillo de morfolina, que es un motivo común en las moléculas farmacológicamente activas. El grupo acetilo puede actuar como un grupo protector para el nitrógeno, que puede eliminarse después de pasos sintéticos posteriores. Este compuesto se puede utilizar para sintetizar moléculas complejas mediante reacciones de acoplamiento, donde puede actuar como nucleófilo o electrófilo según las condiciones de reacción .
Química medicinal
En química medicinal, el ácido 4-acetilmorfolina-3-carboxílico puede utilizarse para crear nuevos candidatos a fármacos. El anillo de morfolina está presente en muchos fármacos debido a sus interacciones favorables con los objetivos biológicos. Este compuesto puede servir como precursor para la síntesis de derivados de morfolina que son inhibidores o activadores potenciales de vías biológicas, contribuyendo al descubrimiento de nuevos medicamentos .
Nanotecnología
El grupo ácido carboxílico del ácido 4-acetilmorfolina-3-carboxílico se puede utilizar para modificar la superficie de nanopartículas. Esta modificación puede mejorar la solubilidad y la dispersión de las nanopartículas en varios solventes, lo cual es crucial para su aplicación en sistemas de administración de fármacos y herramientas de diagnóstico. La porción de morfolina también puede interactuar con otras moléculas o superficies, proporcionando un mango versátil para una mayor funcionalización .
Ciencia de los polímeros
Este compuesto se puede incorporar en polímeros para impartir propiedades específicas. Por ejemplo, el anillo de morfolina puede mejorar la flexibilidad y la resistencia química del polímero. Además, la funcionalidad del ácido carboxílico permite reacciones de reticulación, que se pueden utilizar para crear polímeros termoestables con mayor resistencia mecánica y estabilidad térmica .
Catálisis
El ácido 4-acetilmorfolina-3-carboxílico puede actuar como un ligando para catalizadores metálicos en varias reacciones químicas. Los átomos de oxígeno en el anillo de morfolina y el grupo ácido carboxílico pueden coordinarse con los centros metálicos, influyendo en la reactividad y selectividad del catalizador. Esto puede ser particularmente útil en la síntesis asimétrica, donde la quiralidad del anillo de morfolina puede inducir enantioselectividad .
Química analítica
En química analítica, los derivados del ácido 4-acetilmorfolina-3-carboxílico se pueden utilizar como estándares o reactivos. La estructura única del compuesto lo hace adecuado para su uso en cromatografía y espectrometría de masas para ayudar a identificar o cuantificar otras sustancias. También se puede utilizar para sintetizar sondas fluorescentes para la detección de moléculas biológicas .
Ciencia ambiental
El anillo de morfolina se puede utilizar para capturar y detectar contaminantes ambientales. Se pueden sintetizar derivados del ácido 4-acetilmorfolina-3-carboxílico para que reaccionen con contaminantes específicos, formando productos que son más fáciles de detectar y cuantificar. Esta aplicación es importante para monitorear y controlar la contaminación ambiental .
Química agrícola
En el campo de la química agrícola, el ácido 4-acetilmorfolina-3-carboxílico se puede utilizar para crear compuestos que regulan el crecimiento de las plantas o protegen los cultivos de plagas. El anillo de morfolina puede imitar hormonas vegetales naturales o interrumpir el ciclo de vida de los insectos, lo que lleva al desarrollo de nuevos agroquímicos .
Propiedades
IUPAC Name |
4-acetylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWHLVROQDNZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


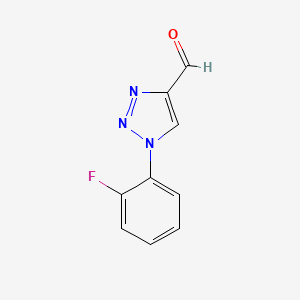
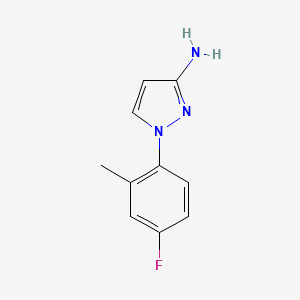
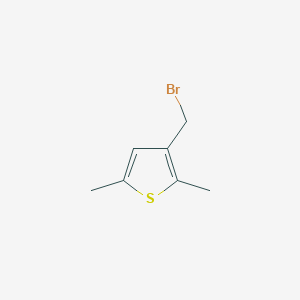


![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

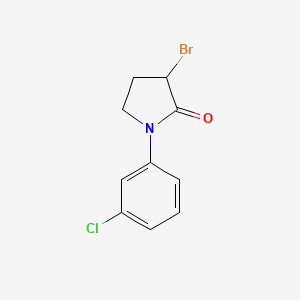

![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1443946.png)
